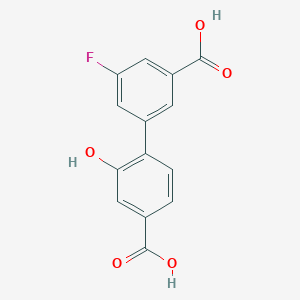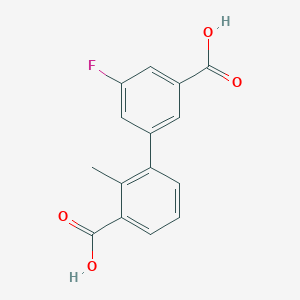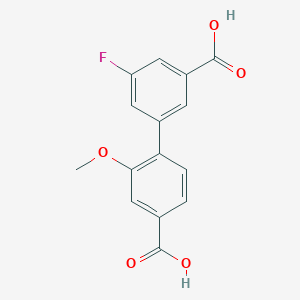
3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid, or 3CF-4FB, is a compound with a wide range of applications in scientific research. It is a fluorinated carboxylic acid, which is a type of organic compound that is composed of a carbon atom bonded to an oxygen atom and a hydroxy group. 3CF-4FB is highly soluble in water, making it an ideal compound for use in biological assays and other laboratory experiments.
科学研究应用
3CF-4FB is used in a variety of scientific research applications. It has been used as a substrate for the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. It has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. Additionally, 3CF-4FB has been used in studies of the effects of drugs on the immune system, as well as in studies of the effects of drugs on the gastrointestinal system.
作用机制
The mechanism of action of 3CF-4FB is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. This inhibition can lead to a reduction in the production of pro-inflammatory compounds, which can have beneficial effects on the body. Additionally, 3CF-4FB has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
3CF-4FB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve blood flow, and reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce oxidative stress, which can help to protect cells from damage caused by free radicals. Additionally, 3CF-4FB has been shown to reduce the risk of cancer, as well as to reduce the risk of type 2 diabetes.
实验室实验的优点和局限性
The use of 3CF-4FB in laboratory experiments has several advantages. It is highly soluble in water, making it an ideal compound for use in biological assays and other laboratory experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 3CF-4FB in laboratory experiments. It has a relatively short shelf life, and it can be difficult to store. Additionally, it can be toxic if not handled properly.
未来方向
The potential future directions for 3CF-4FB include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action could lead to the development of more effective drugs and therapies. Additionally, further research into its synthesis could lead to the development of more efficient and cost-effective methods of producing the compound. Finally, further research into its potential side effects could lead to the development of safer and more effective drugs and therapies.
合成方法
3CF-4FB can be synthesized through a two-step reaction process. The first step involves reacting 4-fluorobenzaldehyde with 3-chloro-5-fluorophenylboronic acid in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields 3-(3-chloro-5-fluorophenyl)-4-fluorobenzoic acid. The second step involves hydrolyzing the acid with aqueous hydrochloric acid, which yields 3CF-4FB.
属性
IUPAC Name |
3-(3-carboxy-5-fluorophenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-10-4-8(3-9(5-10)14(19)20)11-6-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITJYRWAWLSGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690897 |
Source


|
| Record name | 5,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-97-4 |
Source


|
| Record name | 5,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














